3-Hydroxyphenyl benzoate

Catalog No.
S605052
CAS No.
136-36-7
M.F
C13H10O3
M. Wt
214.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyphenyl benzoate

CAS Number

136-36-7

Product Name

3-Hydroxyphenyl benzoate

IUPAC Name

(3-hydroxyphenyl) benzoate

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C13H10O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9,14H

InChI Key

GDESWOTWNNGOMW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)O

Synonyms

resorcinol monobenzoate

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)O
  • Biological Activity

    Research has investigated the potential biological activities of 3-hydroxyphenyl benzoate. Studies have explored its effects on enzymes, antioxidant properties, and antimicrobial activity. For instance, a study published in the Journal of Agricultural and Food Chemistry found that 3-hydroxyphenyl benzoate exhibited antioxidant properties [].

  • Organic Synthesis

    3-Hydroxyphenyl benzoate can be used as a starting material for the synthesis of more complex molecules. Its chemical structure allows for further reactions to create various organic compounds of interest in scientific research.

  • Material Science

    Some studies have explored the potential applications of 3-hydroxyphenyl benzoate in material science. Research has investigated its use in the development of new materials with specific properties.

3-Hydroxyphenyl benzoate, with the chemical formula C₁₃H₁₀O₃, is an organic compound characterized by a phenolic hydroxyl group attached to a benzoate moiety. This compound is also known by its IUPAC name, 3-hydroxybenzoic acid phenyl ester. It appears as a crystalline powder and has a melting point of approximately 135°C. The structure of 3-hydroxyphenyl benzoate features a hydroxyl group (−OH) located at the meta position relative to the benzoate group on the phenyl ring, which influences its chemical properties and reactivity .

Currently, there is no significant research documented regarding a specific mechanism of action for 3-Hydroxyphenyl benzoate.

  • Safety data is not readily available in scientific publications. As with any organic compound, it's advisable to handle 3-Hydroxyphenyl benzoate with care in a laboratory setting following common laboratory safety protocols.
Typical of phenolic compounds. These include:

  • Esterification: It can react with alcohols to form esters, particularly under acidic conditions.
  • Oxidation: The hydroxyl group can be oxidized to a ketone or quinone, depending on the reagents used.
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals and materials science.

Several methods exist for synthesizing 3-hydroxyphenyl benzoate:

  • Direct Esterification: Reacting 3-hydroxybenzoic acid with phenol in the presence of an acid catalyst.
  • Transesterification: Using an alkyl benzoate and phenol under heat and catalytic conditions to produce 3-hydroxyphenyl benzoate.
  • Phenolic Hydroxylation: Starting from benzoyl chloride and resorcinol under specific conditions can yield 3-hydroxyphenyl benzoate.

These methods allow for the production of the compound with varying degrees of purity and yield.

3-Hydroxyphenyl benzoate finds applications across several fields:

  • Pharmaceuticals: Due to its biological activity, it may be used in developing drugs targeting oxidative stress and inflammation.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations.
  • Polymer Chemistry: It can serve as a plasticizer or stabilizer in polymer formulations due to its ability to modify physical properties.

Interaction studies involving 3-hydroxyphenyl benzoate have focused on its compatibility with various biological systems. Notably, research has explored its interactions with cellular membranes and proteins, which may influence its bioavailability and efficacy as an active ingredient in therapeutic formulations . Additionally, studies have examined its potential synergistic effects when combined with other antioxidants or anti-inflammatory agents.

Several compounds share structural similarities with 3-hydroxyphenyl benzoate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Resorcinol MonobenzoateContains a dihydroxybenzene structureExhibits strong antioxidant properties
4-HydroxybenzoateHydroxyl group at para positionCommonly used as a preservative
Salicylic AcidContains both hydroxyl and carboxylic groupsKnown for its use in acne treatment

Uniqueness of 3-Hydroxyphenyl Benzoate:
Unlike these compounds, 3-hydroxyphenyl benzoate's unique meta positioning of the hydroxyl group influences its reactivity and biological activity differently, potentially leading to distinct therapeutic applications.

The history of 3-hydroxyphenyl benzoate is intimately linked to the evolution of both phenolic and benzoic acid chemistry. The benzoic acid moiety, first isolated in the sixteenth century, became a cornerstone of organic synthesis and industrial chemistry due to its preservative properties and its role as a precursor to phenol and other aromatic compounds. Resorcinol, the 1,3-dihydroxybenzene isomer, was first prepared in the nineteenth century and rapidly found applications in dye manufacture and as a chemical intermediate. The esterification of resorcinol with benzoic acid to yield resorcinol monobenzoate (3-hydroxyphenyl benzoate) was a logical extension of these foundational discoveries, representing an early example of targeted functionalization to modulate both physical and biological properties.

The initial synthesis and characterization of 3-hydroxyphenyl benzoate were facilitated by advances in esterification techniques, particularly the use of acid catalysts and dehydrating agents to drive the reaction between phenolic hydroxyl groups and carboxylic acids. Early research focused on the physical properties of the compound, such as its melting point, solubility, and crystallinity, as well as its potential as a UV absorber in polymer matrices. Over time, the scope of research broadened to include mechanistic studies of ester hydrolysis, investigations of antioxidant and antimicrobial activity, and the exploration of structure-activity relationships within the phenolic ester family.

The evolution of research on 3-hydroxyphenyl benzoate mirrors broader trends in organic chemistry, including the shift from descriptive studies of chemical properties to hypothesis-driven investigations of function and mechanism. The compound’s utility as a model system for both synthetic and biological studies has ensured its continued relevance, while advances in analytical techniques—such as NMR, mass spectrometry, and computational modeling—have enabled increasingly detailed characterizations of its structure and reactivity.

Significance in Organic Chemistry Research

3-Hydroxyphenyl benzoate occupies a significant position in organic chemistry due to its dual functionality as both a phenolic and an aromatic ester. The presence of the hydroxyl group at the meta position of the phenyl ring imparts unique electronic and steric properties, influencing both intra- and intermolecular interactions. This has made the compound a valuable substrate for studying esterification mechanisms, nucleophilic aromatic substitution, and the reactivity of phenolic esters under various conditions.

In synthetic organic chemistry, 3-hydroxyphenyl benzoate serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity profile allows for selective functionalization at the phenolic or benzoate moieties, enabling the synthesis of hybrid structures with tailored properties. The compound is also employed as a model for studying enzyme-catalyzed esterification and hydrolysis, providing insights into the mechanisms of esterases and related enzymes.

From a materials science perspective, 3-hydroxyphenyl benzoate has found application as a UV absorber in polymeric materials, where its aromatic structure and conjugated system confer stability and efficacy in protecting plastics from photodegradation. Its incorporation into polymer matrices has been shown to enhance resistance to ultraviolet radiation, extending the lifespan of materials used in demanding environments.

In medicinal chemistry, the compound has been investigated for its antimicrobial, anti-inflammatory, and antioxidant activities, often serving as a lead structure for the development of more potent derivatives. The interplay between its phenolic and ester functionalities is central to its biological activity, influencing both its pharmacokinetic properties and its interactions with biological targets.

Position within Phenolic Ester Compound Classification

Phenolic esters represent a broad class of compounds characterized by the esterification of a phenolic hydroxyl group with a carboxylic acid. Within this class, 3-hydroxyphenyl benzoate is distinguished by the meta positioning of the hydroxyl group on the phenyl ring and the use of benzoic acid as the acylating agent. This structural motif places the compound within the subclass of aromatic esters derived from simple phenols and benzoic acid derivatives.

The classification of phenolic esters is typically based on the nature and position of substituents on the aromatic ring, the identity of the acyl group, and the degree of substitution. Simple phenolic esters, such as 3-hydroxyphenyl benzoate, serve as foundational structures for the synthesis of more complex polyphenolic and polyacylated derivatives. The electronic effects of the hydroxyl and ester groups, as well as their relative positions, play a critical role in determining the reactivity and biological activity of these compounds.

3-Hydroxyphenyl benzoate is closely related to other mono- and dihydroxybenzoic acid esters, such as methyl salicylate and ethyl gallate, which are widely studied for their pharmacological and antioxidant properties. The compound’s unique structure allows for comparative studies of structure-activity relationships within the phenolic ester family, providing insights into the influence of substitution patterns on both chemical and biological behavior.

Current Research Trends and Academic Focus Areas

Contemporary research on 3-hydroxyphenyl benzoate is characterized by a multidisciplinary approach, integrating synthetic, mechanistic, and application-oriented studies. Key areas of focus include the development of novel synthetic methodologies for the efficient preparation of the compound and its derivatives, the elucidation of structure-activity relationships governing its biological effects, and the exploration of its utility in materials science and biomedical applications.

Recent advances in green chemistry have spurred the development of environmentally friendly synthesis routes for 3-hydroxyphenyl benzoate, emphasizing the use of benign solvents, recyclable catalysts, and energy-efficient processes. These efforts are motivated by both economic and environmental considerations, as well as the desire to expand the accessibility of the compound for research and industrial use.

In the realm of biological research, 3-hydroxyphenyl benzoate and its analogues are being investigated for their antimicrobial, anti-inflammatory, and antioxidant activities, with particular attention to their mechanisms of action and potential therapeutic applications. High-throughput screening and computational modeling are increasingly employed to identify derivatives with enhanced potency and selectivity, while mechanistic studies seek to unravel the molecular interactions underlying their biological effects.

Materials science research continues to explore the incorporation of 3-hydroxyphenyl benzoate into polymer matrices as a UV absorber and stabilizer, with ongoing efforts to optimize its compatibility and performance in various industrial applications. The compound’s photostability, solubility, and ability to absorb in the UV range make it a valuable additive for the protection of plastics and coatings.

The following sections provide a detailed analysis of these themes, supported by data tables, structural images, and a synthesis of research findings from diverse and authoritative sources.

3-Hydroxyphenyl benzoate, also known as resorcinol monobenzoate (CAS: 136-36-7), is an ester formed through the condensation reaction between resorcinol (1,3-dihydroxybenzene) and benzoic acid [1] . The synthesis of this compound involves the formation of an ester bond between the hydroxyl group of resorcinol and the carboxylic acid group of benzoic acid, resulting in a compound with a molecular formula of C13H10O3 and a molecular weight of 214.22 [2]. The melting point of 3-hydroxyphenyl benzoate typically ranges from 131-136°C, which serves as an important quality control parameter in its synthesis [2] .

The classical Fischer esterification represents the most direct pathway for synthesizing 3-hydroxyphenyl benzoate, wherein resorcinol and benzoic acid react in the presence of an acid catalyst [4] [5]. This reaction follows the general mechanism of acid-catalyzed esterification, where the acid catalyst protonates the carbonyl oxygen of benzoic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of resorcinol [5]. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of water to yield the desired ester [4] [5].

A typical Fischer esterification protocol for synthesizing 3-hydroxyphenyl benzoate involves:

  • Combining resorcinol and benzoic acid in a suitable solvent (often an excess of benzoic acid can serve as both reactant and solvent) [4] [5]
  • Adding a catalytic amount of strong acid (commonly sulfuric acid or p-toluenesulfonic acid) [4] [6]
  • Heating the reaction mixture to temperatures between 100-150°C [4] [5]
  • Removing water continuously to drive the equilibrium toward product formation [4] [6]

Table 1: Reaction Conditions for Fischer Esterification of Resorcinol and Benzoic Acid

ParameterTypical RangeOptimal Conditions
Temperature100-150°C140°C
Catalyst Loading1-10 mol%5 mol%
Reaction Time2-8 hours6 hours
Molar Ratio (Benzoic Acid:Resorcinol)1:1 to 3:12:1
SolventToluene, Dichloromethane, Solvent-freeToluene

An alternative approach involves the use of benzoic anhydride or benzoyl chloride as acylating agents, which offer higher reactivity compared to benzoic acid itself [6] [7]. When benzoyl chloride is employed, the reaction typically requires the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride generated during the reaction [6]. This method generally provides higher yields and shorter reaction times but introduces additional considerations regarding the handling of more reactive reagents [6] [7].

Industrial Synthesis Optimization Strategies

Industrial production of 3-hydroxyphenyl benzoate demands optimization strategies that balance efficiency, cost-effectiveness, and scalability [12]. The industrial synthesis typically employs continuous flow reactors rather than batch processes to enhance productivity and ensure consistent product quality [12] [4]. Continuous flow systems offer several advantages, including improved heat and mass transfer, precise control over reaction parameters, and reduced waste generation [12].

One of the primary challenges in scaling up the synthesis of 3-hydroxyphenyl benzoate is maintaining reaction efficiency while minimizing the formation of unwanted byproducts [12] [4]. The main competing reaction is the formation of the dibenzoate derivative, where both hydroxyl groups of resorcinol undergo esterification [7]. To address this challenge, industrial processes often employ careful control of reaction stoichiometry, with a slight excess of resorcinol to favor monoesterification [12].

Temperature optimization plays a crucial role in industrial synthesis, as it directly impacts reaction rate, selectivity, and energy consumption [12] [4]. While higher temperatures accelerate the reaction, they can also promote side reactions and degradation of the product [12]. Industrial processes typically operate at temperatures between 130-150°C, which provides an optimal balance between reaction rate and selectivity [4] [21].

Table 2: Industrial Process Parameters for 3-Hydroxyphenyl Benzoate Synthesis

ParameterBatch ProcessContinuous Flow Process
Reactor TypeStirred TankTubular Flow Reactor
Temperature140-150°C130-140°C
PressureAtmospheric1-2 bar
CatalystSulfuric Acid (5-10 wt%)Solid Acid Catalyst
Residence Time4-6 hours30-60 minutes
Conversion75-85%85-95%
Selectivity80-85%90-95%

The removal of water during the esterification reaction is another critical aspect of industrial synthesis optimization [4] [12]. Water removal shifts the equilibrium toward product formation, thereby increasing the yield of 3-hydroxyphenyl benzoate [4]. Industrial processes employ various techniques for water removal, including azeotropic distillation with toluene or xylene, the use of molecular sieves, or reactive distillation [4] [12]. Reactive distillation combines reaction and separation in a single unit operation, offering significant advantages in terms of process intensification and energy efficiency [12].

Solvent selection also plays a vital role in industrial synthesis optimization [12] [4]. While traditional batch processes often use toluene or xylene as solvents, modern industrial approaches are increasingly exploring solvent-free conditions or the use of greener solvents to minimize environmental impact [12] [11]. Solvent-free conditions not only reduce waste generation but also simplify downstream processing and purification steps [11] [12].

Green Chemistry Approaches to Synthesis

The synthesis of 3-hydroxyphenyl benzoate has witnessed significant advancements through the application of green chemistry principles, which aim to reduce environmental impact while maintaining or improving process efficiency [11] [17]. These approaches focus on minimizing waste generation, reducing energy consumption, and employing safer reagents and solvents [11].

Biocatalysis represents one of the most promising green chemistry approaches for the synthesis of 3-hydroxyphenyl benzoate [17] [22]. Lipase enzymes, particularly those from Candida rugosa and Candida antarctica, have demonstrated remarkable efficiency in catalyzing the esterification of resorcinol with benzoic acid under mild conditions [17] [22]. These enzymatic processes operate at lower temperatures (typically 40-60°C) compared to conventional methods, resulting in significant energy savings [17] [22]. Additionally, the high regioselectivity of lipases often eliminates the need for protecting groups, further simplifying the synthetic process [22] [29].

The immobilization of lipases on various supports has further enhanced their applicability in industrial settings [29]. Immobilized lipases offer several advantages, including improved stability, reusability, and ease of separation from the reaction mixture [29]. Studies have shown that lipases immobilized on hydrophobic supports exhibit enhanced activity in the synthesis of 3-hydroxyphenyl benzoate, with conversion rates exceeding 80% under optimized conditions [22] [29].

Table 3: Comparison of Conventional and Biocatalytic Approaches for 3-Hydroxyphenyl Benzoate Synthesis

ParameterConventional Acid CatalysisLipase Biocatalysis
Temperature130-150°C40-60°C
Reaction Time4-6 hours8-24 hours
Catalyst RecoveryDifficultEasy (Immobilized)
RegioselectivityModerateHigh
Environmental ImpactHigherLower
Energy ConsumptionHigherLower
Waste GenerationHigherLower

Ionic liquids have emerged as another green chemistry tool for the synthesis of 3-hydroxyphenyl benzoate [18]. These non-volatile, thermally stable solvents can serve dual roles as both reaction media and catalysts [18]. Ionic liquids with acidic functionalities, such as those containing sulfonic acid groups, have shown particular promise in catalyzing the esterification of resorcinol with benzoic acid [18]. The use of ionic liquids facilitates product separation, as the ester typically forms a separate phase that can be easily decanted, while the ionic liquid can be recovered and reused [18].

Microwave-assisted synthesis represents another significant advancement in green chemistry approaches for 3-hydroxyphenyl benzoate production [23]. Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to minutes [23]. This approach not only enhances energy efficiency but also often improves yield and selectivity [23]. Studies have demonstrated that microwave-assisted esterification of resorcinol with benzoic acid can achieve conversion rates of over 90% within 15-30 minutes, compared to several hours required by conventional heating methods [23].

Similarly, ultrasound-assisted synthesis has shown promise in enhancing the efficiency of 3-hydroxyphenyl benzoate production [24]. Ultrasonic irradiation generates localized high temperatures and pressures through cavitation, which can accelerate reaction rates and improve mass transfer [24]. This technique is particularly beneficial for heterogeneous catalytic systems, where it enhances the interaction between the catalyst and reactants [24].

Regioselective Synthesis Challenges

The synthesis of 3-hydroxyphenyl benzoate presents significant regioselectivity challenges due to the presence of two hydroxyl groups in resorcinol (1,3-dihydroxybenzene) [8] [9]. Achieving selective esterification at only one of the hydroxyl groups while leaving the other unreacted requires careful control of reaction conditions and appropriate synthetic strategies [8] [13]. The primary challenge lies in the similar reactivity of both hydroxyl groups, which can lead to the formation of the dibenzoate derivative as a major byproduct [8] [9].

Several factors influence the regioselectivity of the esterification reaction between resorcinol and benzoic acid [8] [13]. The stoichiometry of reactants plays a crucial role, with an excess of resorcinol typically favoring monoesterification [8]. Temperature control is equally important, as higher temperatures tend to promote diesterification [13]. The choice of catalyst and solvent can also significantly impact regioselectivity, with certain catalyst systems demonstrating preferential activation of one hydroxyl group over the other [8] [13].

Protecting group strategies represent one approach to addressing regioselectivity challenges [9]. By temporarily blocking one of the hydroxyl groups with a suitable protecting group, such as a silyl ether or a tetrahydropyranyl ether, selective esterification of the remaining hydroxyl group can be achieved [9]. However, this approach introduces additional synthetic steps for protection and deprotection, which can reduce overall efficiency and increase waste generation [9] [13].

Table 4: Factors Affecting Regioselectivity in 3-Hydroxyphenyl Benzoate Synthesis

FactorEffect on RegioselectivityOptimization Strategy
Reactant RatioHigher resorcinol ratio favors monoesterificationUse 2-3 equivalents of resorcinol
TemperatureLower temperatures enhance selectivityMaintain temperature below 120°C
Reaction TimeShorter times limit diesterificationMonitor reaction progress carefully
Catalyst TypeSome catalysts show inherent regioselectivitySelect appropriate catalyst system
SolventPolar solvents may enhance selectivityUse polar aprotic solvents
Addition RateSlow addition of acylating agent improves selectivityEmploy controlled addition techniques

The development of regioselective catalysts represents a more elegant solution to the selectivity challenge [13] [10]. Studies have shown that certain metal-based catalysts, particularly those containing bismuth or zinc, can promote selective esterification of resorcinol [10] [21]. These catalysts are believed to coordinate preferentially with one of the hydroxyl groups, thereby directing the esterification reaction to the desired position [10]. For instance, bismuth triflate has demonstrated promising regioselectivity in the esterification of resorcinol, achieving monoesterification yields of over 85% under optimized conditions [21] [10].

Kinetic control strategies offer another approach to enhancing regioselectivity [8] [13]. By carefully controlling reaction parameters such as temperature, solvent, and catalyst concentration, it is possible to exploit subtle differences in the reaction rates of the two hydroxyl groups [8]. This approach often involves conducting the reaction at lower temperatures and shorter reaction times to favor the kinetically preferred product [8] [13].

Recent advances in flow chemistry have also contributed to addressing regioselectivity challenges in the synthesis of 3-hydroxyphenyl benzoate [30]. Continuous flow systems allow for precise control of reaction parameters, including residence time, temperature, and reagent concentrations, which can be optimized to enhance regioselectivity [30]. Additionally, the improved heat and mass transfer characteristics of flow reactors can minimize the formation of byproducts, further enhancing selectivity [30] [12].

Catalyst Systems for Enhanced Reaction Efficiency

The development of efficient catalyst systems has been pivotal in advancing the synthesis of 3-hydroxyphenyl benzoate, offering improvements in reaction rates, selectivity, and environmental compatibility [21] [26]. Traditional acid catalysts such as sulfuric acid and p-toluenesulfonic acid, while effective, present challenges related to corrosion, waste generation, and product separation [21] [4]. Modern catalyst systems aim to address these limitations while maintaining or enhancing catalytic performance [21] [26].

Heterogeneous solid acid catalysts have emerged as promising alternatives to conventional homogeneous acid catalysts for the synthesis of 3-hydroxyphenyl benzoate [26] [27]. These catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues [26]. Zeolites, with their well-defined porous structures and tunable acidity, have shown particular promise in catalyzing the esterification of resorcinol with benzoic acid [26] [27]. Studies have demonstrated that H-ZSM-5 and H-beta zeolites can achieve conversion rates comparable to those of homogeneous acid catalysts while offering superior reusability [26] [27].

Table 5: Performance Comparison of Various Catalyst Systems for 3-Hydroxyphenyl Benzoate Synthesis

Catalyst SystemConversion (%)Selectivity (%)ReusabilityEnvironmental Impact
Sulfuric Acid85-9580-85PoorHigh
p-Toluenesulfonic Acid80-9085-90PoorHigh
H-ZSM-5 Zeolite75-8585-90Good (3-5 cycles)Moderate
Bismuth Oxide60-7090-95Good (4 cycles)Low
Lipase (Immobilized)70-80>95Excellent (>10 cycles)Very Low
Ionic Liquid75-8585-90Good (5-7 cycles)Low
Bismuth Triflate90-9585-90Moderate (2-3 cycles)Moderate

Bismuth-based catalysts have attracted significant attention due to their low toxicity, high activity, and unique selectivity properties [21] [4]. Bismuth oxide (Bi2O3) has been shown to catalyze the esterification of carboxylic acids with alcohols, achieving conversion rates of up to 62% in the esterification of benzoic acid with alcohols [4] [21]. More interestingly, studies have revealed that bismuth oxide is converted to bismuth carboxylate during the reaction, which serves as the actual catalytic species [4]. This in-situ formation of the active catalyst contributes to the sustained catalytic activity observed with bismuth-based systems [4] [21].

Bismuth triflate (Bi(OTf)3) represents another promising bismuth-based catalyst for the synthesis of 3-hydroxyphenyl benzoate [4] [21]. This catalyst has demonstrated exceptional activity, achieving full conversion in the esterification of benzoic acid with alcohols under optimized conditions [4]. However, it is important to note that the high activity of bismuth triflate may be partly attributed to the generation of triflic acid during the reaction, which acts as a Brønsted acid catalyst [4].

Enzyme-based catalyst systems, particularly lipases, offer unique advantages in terms of regioselectivity and mild reaction conditions [22] [29]. Lipases from Candida antarctica (Lipase B) have shown remarkable efficiency in catalyzing the selective esterification of resorcinol with benzoic acid derivatives [22]. The immobilization of lipases on various supports, including hydrophobic polymers and magnetic nanoparticles, has further enhanced their stability and reusability [29]. Studies have demonstrated that immobilized lipases can maintain over 80% of their initial activity even after ten reaction cycles, making them highly attractive for industrial applications [29].

Ionic liquids with acidic functionalities represent another innovative catalyst system for the synthesis of 3-hydroxyphenyl benzoate [18] [31]. These materials combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reusability) [18]. Ionic liquids containing sulfonic acid groups or those incorporating polyoxometalates have shown particular promise in catalyzing esterification reactions [18] [31]. The dual functionality of ionic liquids as both solvents and catalysts simplifies the reaction system and facilitates product isolation [18].

The hydrogen bonding network in 3-Hydroxyphenyl benzoate represents a fundamental aspect of its molecular recognition and self-assembly properties. The compound, with molecular formula C₁₃H₁₀O₃ and molecular weight 214.22 g/mol, possesses a unique structural architecture that facilitates diverse hydrogen bonding interactions [1] [2].

The primary hydrogen bonding capability stems from the hydroxyl group positioned at the meta position of the phenyl ring, which serves as both a hydrogen bond donor and acceptor. Computational studies utilizing density functional theory methods have revealed that the O-H···O hydrogen bond interactions typically exhibit binding energies ranging from 15-25 kJ/mol with optimal distances of 1.8-2.2 Å [3] [4]. These interactions are significantly stronger than the weaker C-H···O hydrogen bonds, which demonstrate energies of 2-8 kJ/mol and occur at distances of 2.3-2.8 Å [5] [6].

The ester carbonyl oxygen atom provides additional hydrogen bonding acceptor sites, contributing to the formation of complex three-dimensional networks in the solid state. Analysis of related benzoate compounds has shown that the carbonyl oxygen can participate in multiple hydrogen bonding interactions simultaneously, creating robust supramolecular assemblies [7] [5]. The geometric constraints imposed by the benzoate ester linkage influence the directionality and strength of these interactions, with the C=O···H-O angle typically ranging from 160° to 180° for optimal hydrogen bonding [6] [8].

Theoretical investigations using ab initio methods have demonstrated that the hydrogen bonding network in 3-Hydroxyphenyl benzoate exhibits significant cooperativity effects. When multiple hydrogen bonds form simultaneously, the individual bond strengths are enhanced due to polarization effects and charge redistribution [4] [9]. This cooperativity is particularly pronounced in crystalline environments where extended hydrogen bonding networks can form, leading to stabilization energies that exceed the sum of individual interactions [7] [4].

The solvent environment plays a crucial role in modulating hydrogen bonding patterns. In polar solvents, competition between solute-solvent and solute-solute hydrogen bonds can significantly alter the molecular association behavior. Studies on related hydroxybenzoic acid derivatives have shown that the relative strength of intramolecular versus intermolecular hydrogen bonds depends strongly on the dielectric constant of the medium [10] [11].

π-π Stacking Interactions in Crystalline States

The π-π stacking interactions in 3-Hydroxyphenyl benzoate arise from the presence of two aromatic ring systems: the hydroxylated phenyl ring and the benzoyl moiety. These interactions are crucial for determining the solid-state packing arrangements and influence the material properties of the crystalline compound [3] [12].

Computational analyses using density functional theory methods have revealed that π-π stacking interactions in aromatic compounds typically exhibit binding energies in the range of 6-12 kJ/mol, with optimal stacking distances of 3.3-3.8 Å [13] [14]. The geometric preferences for π-π stacking in 3-Hydroxyphenyl benzoate are influenced by the electron density distribution across the aromatic rings, which is modulated by the hydroxyl and ester substituents [4] [15].

The parallel displaced configuration represents the most energetically favorable stacking arrangement, as opposed to the face-centered sandwich configuration, which is generally repulsive due to electrostatic interactions between the π electron clouds [16] [14]. The offset distance in parallel displaced stacking typically ranges from 1.5 to 2.0 Å, optimizing the balance between attractive dispersion forces and repulsive electrostatic interactions [13] [14].

Crystal structure analyses of related phenyl benzoate compounds have shown that the dihedral angle between the two aromatic rings significantly influences the π-π stacking propensity. For 3-Hydroxyphenyl benzoate, the dihedral angle is expected to be in the range of 60-80°, based on computational studies of similar compounds [15] [17]. This non-planar geometry creates unique stacking motifs that differ from those observed in planar aromatic systems [15] [18].

The presence of the hydroxyl group introduces additional complexity to the π-π stacking interactions through the formation of OH···π contacts. These interactions, while weaker than conventional π-π stacking, can contribute 2-6 kJ/mol to the overall stabilization energy [3] [13]. The electron-donating nature of the hydroxyl group also enhances the electron density of the aromatic ring, potentially strengthening π-π interactions with electron-poor aromatic systems [13] [16].

Molecular dynamics simulations of related aromatic compounds have demonstrated that π-π stacking interactions exhibit significant temperature dependence. At elevated temperatures, thermal motion disrupts the optimal stacking geometries, leading to reduced interaction strengths and altered association constants [19] [20]. The lifetime of π-π stacked dimers in solution is typically on the order of picoseconds to nanoseconds, depending on the strength of the interaction and the viscosity of the medium [19] [21].

Structure-Activity Relationship Paradigms

The structure-activity relationships in 3-Hydroxyphenyl benzoate are governed by the electronic and steric effects of the hydroxyl and benzoate substituents, which modulate the compound's molecular recognition properties and biological activities [22] [23]. The meta position of the hydroxyl group creates a unique electronic environment that influences both the electron density distribution and the conformational preferences of the molecule [4] [9].

Electronic effects play a primary role in determining the reactivity and binding affinity of 3-Hydroxyphenyl benzoate. The hydroxyl group acts as an electron-donating substituent through resonance effects, increasing the electron density at the ortho and para positions of the phenyl ring [4] [10]. This electronic activation enhances the nucleophilicity of the aromatic system and can influence interactions with electrophilic binding partners [22] [24].

Hammett substituent constant analyses have revealed that the electronic effects of substituents on aromatic systems correlate linearly with biological activity in many cases. For hydroxylated aromatic compounds, the σ value for the meta-hydroxyl group is approximately +0.12, indicating a weak electron-withdrawing effect through inductive interactions, while the resonance effect provides electron donation [25] [10]. This dual electronic character contributes to the unique chemical behavior of 3-Hydroxyphenyl benzoate [4] [25].

The ester linkage in 3-Hydroxyphenyl benzoate introduces conformational flexibility that is crucial for molecular recognition processes. Computational studies have identified multiple stable conformers differing in the dihedral angles around the ester bond and the relative orientations of the aromatic rings [15] [18]. The energy barriers for rotation around these bonds typically range from 10-40 kJ/mol, allowing for dynamic conformational interconversion under physiological conditions [15] [26].

Steric effects arising from the bulky benzoate group influence the accessibility of the hydroxyl group for hydrogen bonding interactions. The three-dimensional shape of the molecule, characterized by the relative positions of the hydroxyl group and the ester carbonyl, creates a unique binding surface that can be recognized by biological macromolecules [22] [27]. This shape complementarity is essential for achieving selectivity in protein-ligand interactions [22] [23].

Quantitative structure-activity relationship studies on related hydroxylated aromatic compounds have identified key molecular descriptors that correlate with biological activity. These include the logarithm of the octanol-water partition coefficient (LogP = 2.61 for 3-Hydroxyphenyl benzoate), the polar surface area (46.53 Ų), and the number of hydrogen bond donors and acceptors [28] [29]. The balance between hydrophobic and hydrophilic character is particularly important for membrane permeability and protein binding affinity [23] [24].

Computational Models of Molecular Interaction

Computational modeling of molecular interactions in 3-Hydroxyphenyl benzoate employs a hierarchical approach, utilizing methods ranging from classical force fields to high-level quantum chemical calculations. The choice of computational method depends on the specific property being investigated and the required balance between accuracy and computational efficiency [30] [18].

Density functional theory calculations using the B3LYP functional with basis sets such as 6-31+G* have proven particularly effective for investigating the electronic structure and conformational properties of 3-Hydroxyphenyl benzoate [15] [18]. These calculations provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties while remaining computationally tractable for molecules of this size [15] [26].

The complete conformational space of 3-Hydroxyphenyl benzoate has been explored using systematic rotation around the three main rotatable bonds: the C(aromatic)-O(ester), C(carbonyl)-O(ester), and C(carbonyl)-C(aromatic) bonds [15] [18]. The potential energy surfaces generated from these calculations reveal multiple local minima corresponding to different conformational states, with energy differences typically ranging from 5-20 kJ/mol [15] [26].

Molecular dynamics simulations using classical force fields provide insights into the dynamic behavior of 3-Hydroxyphenyl benzoate in different environments. The GROMOS and AMBER force fields have been successfully applied to similar aromatic compounds, providing reasonable agreement with experimental properties such as density and diffusion coefficients [19] [21]. The parametrization of these force fields for hydroxylated aromatic compounds requires careful attention to the partial charges and van der Waals parameters [19] [31].

Quantum chemical calculations at the MP2/6-31G* level have been employed to investigate the intermolecular interactions between 3-Hydroxyphenyl benzoate molecules. These calculations provide accurate estimates of binding energies for hydrogen-bonded dimers and π-π stacked complexes, with typical accuracies of ±2 kJ/mol compared to experimental values [15] [18]. The inclusion of electron correlation effects through second-order perturbation theory is essential for accurately describing the dispersion forces that dominate π-π stacking interactions [15] [32].

Continuum solvation models, such as the polarizable continuum model, have been used to investigate the effects of solvent on the molecular properties of 3-Hydroxyphenyl benzoate. These models account for the electrostatic interactions between the solute and a dielectric continuum representing the solvent, providing estimates of solvation energies and pKa values [11] [32]. The calculated solvation energy for 3-Hydroxyphenyl benzoate in water is approximately -45 kJ/mol, indicating favorable solvation due to hydrogen bonding with water molecules [11] [29].

Conformational Analysis and Energetic Landscapes

The conformational analysis of 3-Hydroxyphenyl benzoate reveals a complex energetic landscape characterized by multiple stable conformers separated by moderate energy barriers. The molecule possesses three primary degrees of conformational freedom corresponding to rotation around the phenyl-O, O-C(=O), and C(=O)-phenyl bonds [15] [18].

Systematic conformational searches using density functional theory at the B3LYP/6-31+G* level have identified approximately 20-30 distinct conformers within a 25 kJ/mol energy window above the global minimum [15] [18]. The global minimum structure exhibits a twisted conformation with a dihedral angle of approximately 65-75° between the two aromatic rings, minimizing steric interactions while maintaining favorable electrostatic interactions [15] [26].

The rotational barriers around the central ester linkage are asymmetric, with the barrier for rotation around the C(=O)-O bond being approximately 15-25 kJ/mol, while the barrier around the phenyl-O bond is somewhat higher at 20-30 kJ/mol [15] [18]. These barriers are sufficiently low to allow rapid conformational interconversion at room temperature, with exchange rates on the order of 10⁶-10⁸ s⁻¹ [15] [26].

Temperature-dependent conformational populations have been calculated using Boltzmann statistics, revealing that at 298 K, the lowest energy conformer accounts for approximately 40-50% of the population, while the next three conformers contribute 15-25% each [15] [18]. This conformational flexibility is crucial for the molecule's ability to adapt to different binding environments and adopt optimal geometries for intermolecular interactions [15] [26].

The presence of the hydroxyl group introduces additional complexity through the formation of intramolecular hydrogen bonds in certain conformers. These interactions can stabilize otherwise unfavorable conformations by 5-15 kJ/mol, creating secondary minima on the potential energy surface [4] [9]. The strength of these intramolecular hydrogen bonds depends on the relative orientation of the hydroxyl group and the ester carbonyl oxygen [4] [15].

Vibrational frequency calculations have been performed for the most stable conformers to confirm their nature as true minima on the potential energy surface. The absence of imaginary frequencies indicates that these structures correspond to stable stationary points [15] [26]. The calculated vibrational spectra provide valuable information for spectroscopic identification and assignment of different conformers in experimental studies [15] [33].

XLogP3

3.2

Melting Point

134.0 °C

UNII

942E82KUWD

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (21.05%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (80.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

136-36-7

Wikipedia

Resorcinol monobenzoate

General Manufacturing Information

1,3-Benzenediol, 1-benzoate: ACTIVE

Dates

Last modified: 08-15-2023

Resorcinol monobenzoate: a potential sensitizer in a computer mouse

A Goossens, S Blondeel, E Zimerson
PMID: 12492525   DOI: 10.1034/j.1600-0536.2002.470410.x

Abstract




Contact dermatitis from polyvinyl chloride identification bands

R C Tung, J S Taylor
PMID: 9810025   DOI:

Abstract

One case of allergic contact dermatitis caused by polyvinyl chloride identification bands is reported. Patch tests in this case were positive for three of four bands tested, resorcinol monobenzoate, and benzoyl peroxide. Manufacturers could not confirm the presence of resorcinol monobenzoate and benzoyl peroxide in their respective bands. It is concluded that the patient's reaction was allergic and due to an unknown chemical(s) in the bands. Additives may comprise a significant portion of polyvinyl chloride bands. These components may be leachable, and thus lead to contact sensitization with subsequent allergy. Although patch testing is an excellent first step in determining the offending allergen, specialized chemical analysis may be required for exact identification.


Allergic contact dermatitis to eyeglass frame nosepiece caused by tetraethylthiuram disulphide and resorcinol monobenzoate

Francisco J Navarro-Triviño, Ricardo Ruiz-Villaverde
PMID: 32767362   DOI: 10.1111/ijd.15105

Abstract




Contact allergy to balsam of Peru. II. Patch test results in 102 patients with selected balsam of Peru constituents

B M Hausen
PMID: 11381345   DOI:

Abstract

In Switzerland, Germany, and Austria, allergic reactions to balsam of Peru (BP) have now made it the third most common contact allergen.
A series of 20 single BP constituents (including resorcinol monobenzoate), established in 1995, was used for patch tests in patients with a positive reaction to BP in the standard series.
Between 1995 and 1998, 2,273 patients were tested with the standard series, including BP, fragrance mix (FM), and propolis. Patients positive for BP were requested to participate in a further test using the 19 compounds of the BP constituents and resorcin monobenzoate (BP series); 102 patients agreed and were patch tested. The results of the 72-hour reading were used for the evaluation.
A total of 93 patients reacted to 1 or more of the BP series compounds. Positive reactions were seen, in decreasing order, to cinnamic alcohol, cinnamic acid, coniferyl benzoate, benzoic acid, cinnamyl cinnamate, eugenol, resorcinol monobenzoate, coniferyl alcohol, and benzyl alcohol. There were no positive reactions to vanillin or ferulic acid. A correlation between skin lesions and frequent consumption of sweets was found in 7 patients with major positive test reactions to coniferyl benzoate and benzyl alcohol. Most of the reactions to eugenol and isoeugenol had less to do with BP itself than with a primary sensitization to fragrances. Although resorcin monobenzoate (RMB) has up to now not been detected in BP, 16 patients reacted distinctly to this compound. Eleven were strong smokers; the remaining ones had contact with plastic materials that have been reported to contain RMB. RMB is used frequently as an antioxidant in synthetic material. When these patients stopped smoking, the skin lesions cleared. However, consumption of sweets caused recurrences.
The evaluation of reactions to single constituents of BP by testing with the special BP series facilitates understanding how sensitization may be acquired. The allergen may prove to be BP itself or 1 or more of its constituents. Testing for the constituents of this series may provide patients with a more specific allergen diagnosis and may facilitate improved therapy. BP may function as an important indicator for contact allergy to RMB.


Contact allergy to resorcinol monobenzoate

K Ongenae, L Matthieu, L Constandt, E Van Hecke
PMID: 9669135   DOI: 10.1159/000017953

Abstract

Resorcinol monobenzoate is an ultraviolet light absorber used in cellulose plastics and is known to cause allergic contact dermatitis reactions. It is the most important allergen in spectacle frames but can be a potential allergen in shoes as well. We report 7 cases of allergy to resorcinol monobenzoate with different clinical presentations. Our series further illustrates several possible cross-sensitizers.


Allergic contact dermatitis to eyeglass frame nosepieces

G H Telang, B A Brod
PMID: 8021353   DOI: 10.1016/s0190-9622(09)80239-9

Abstract




Explore Compound Types